molecular formula C20H23N3O4S B3016119 N-(2-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 923178-32-9

N-(2-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B3016119
CAS No.: 923178-32-9
M. Wt: 401.48
InChI Key: XZKJPKPWHIRNAJ-UHFFFAOYSA-N
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Description

Chemical Structure and Key Properties
The compound N-(2-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide (CAS: 852141-74-3) is a pyrazoline derivative with a molecular formula of C₂₀H₂₃N₃O₄S and a molecular weight of 401.5 g/mol. Its structure features a dihydropyrazole core substituted with a 2-methoxyphenyl group, a propionyl moiety, and a methanesulfonamide-linked phenyl ring (Figure 1). The 2-methoxy group on the phenyl ring introduces electron-donating effects, which may influence solubility, binding affinity, and metabolic stability .

Its synthesis likely involves cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones, followed by sulfonylation and functionalization steps .

Properties

IUPAC Name

N-[2-[3-(2-methoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-4-20(24)23-18(15-10-6-8-12-19(15)27-2)13-17(21-23)14-9-5-7-11-16(14)22-28(3,25)26/h5-12,18,22H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKJPKPWHIRNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex compound belonging to the class of pyrazole derivatives. Pyrazole compounds are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of the specified compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C₁₈H₁₉N₃O₃S
  • Molecular Weight : 357.43 g/mol
  • IUPAC Name : this compound

Structural Features

The structure features a pyrazole ring which is crucial for its biological activity. The presence of methanesulfonamide and methoxyphenyl groups enhances its solubility and potential interaction with biological targets.

Research indicates that pyrazole derivatives can inhibit various biological pathways. The compound is hypothesized to exert its effects through:

  • Inhibition of Enzymatic Activity : Pyrazoles often act as inhibitors of key enzymes involved in cancer cell proliferation and inflammation.
  • Modulation of Receptor Activity : Certain pyrazole derivatives have shown affinity for neurotransmitter receptors, potentially influencing neurological pathways.

Antitumor Activity

Several studies have demonstrated that pyrazole derivatives exhibit significant antitumor effects. For instance:

  • Inhibition of BRAF(V600E) : This mutation is commonly associated with melanoma. Pyrazole derivatives have been shown to inhibit this kinase effectively, leading to reduced tumor growth in vitro and in vivo models .

Anti-inflammatory Effects

Pyrazoles are also noted for their anti-inflammatory properties:

  • Cytokine Inhibition : The compound may reduce the production of pro-inflammatory cytokines, thus alleviating conditions such as arthritis and other inflammatory diseases.

Antimicrobial Properties

Research has indicated that certain pyrazole derivatives possess antimicrobial activities against various pathogens:

  • Broad-Spectrum Activity : The compound has shown effectiveness against both gram-positive and gram-negative bacteria, making it a candidate for further exploration in antibiotic development .

Case Studies

  • Case Study on Antitumor Efficacy
    • A study published in Molecular Pharmacology assessed the antitumor activity of similar pyrazole derivatives against melanoma cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM .
  • Anti-inflammatory Study
    • Research evaluated the anti-inflammatory effects of a closely related pyrazole compound in a rat model of arthritis. The results showed a decrease in paw swelling and reduced levels of inflammatory markers such as TNF-alpha and IL-6 after treatment with the compound .
  • Antimicrobial Activity Assessment
    • A comprehensive evaluation of various pyrazole derivatives revealed that those with methoxy substitutions exhibited enhanced antimicrobial properties against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can influence efficacy .

Data Summary Table

Biological ActivityMechanismReference
AntitumorInhibition of BRAF(V600E)
Anti-inflammatoryCytokine inhibition
AntimicrobialBroad-spectrum activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 852141-74-3 , three structurally analogous compounds are analyzed (Table 1). Key differences lie in substituent groups, which modulate physicochemical and pharmacological profiles.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight Substituent on Pyrazole Key Functional Groups
852141-74-3 (Target) C₂₀H₂₃N₃O₄S 401.5 2-Methoxyphenyl Methoxy, Propionyl, Sulfonamide
921070-42-0 () C₁₉H₂₁N₃O₄S 387.5 2-Hydroxyphenyl Hydroxy, Propionyl, Sulfonamide
N-[3-(5-[4-(Dimethylamino)phenyl]-... () C₂₀H₂₅N₄O₄S₂ 457.6 4-Dimethylaminophenyl Dimethylamino, Methylsulfonyl, Sulfonamide

Substituent Effects on Physicochemical Properties

Electron-Donating vs. Electron-Withdrawing Groups 852141-74-3: The 2-methoxy group is electron-donating, enhancing aromatic ring electron density. This may improve membrane permeability compared to electron-withdrawing substituents. Dimethylamino Derivative (): The 4-dimethylamino group is strongly electron-donating and basic, which could enhance interactions with acidic residues in biological targets.

Molecular Weight and Lipophilicity The dimethylamino derivative (457.6 g/mol) has a higher molecular weight due to additional sulfonyl and dimethylamino groups, likely increasing logP (lipophilicity) compared to 852141-74-3 (401.5 g/mol) .

Crystallographic and Structural Studies

The SHELX software suite is widely used for refining crystal structures of such compounds. For instance:

  • 852141-74-3 : Likely adopts a planar conformation due to conjugation across the pyrazole and phenyl rings, stabilized by intramolecular hydrogen bonds (e.g., between sulfonamide and propionyl groups) .
  • Dimethylamino Derivative: The bulky dimethylamino group may induce steric hindrance, altering dihedral angles between the pyrazole and phenyl rings .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis route for N-(2-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide?

  • Methodological Answer : A stepwise approach is recommended:

  • Step 1 : Construct the dihydropyrazole core via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. For example, a 1,3-dipolar cycloaddition reaction can yield the 4,5-dihydro-1H-pyrazole scaffold .
  • Step 2 : Introduce the 2-methoxyphenyl group via Suzuki coupling or nucleophilic substitution, ensuring regioselectivity by optimizing reaction temperature and catalyst (e.g., Pd(PPh₃)₄) .
  • Step 3 : Functionalize the phenyl ring with methanesulfonamide using sulfonyl chloride under basic conditions (e.g., pyridine or Et₃N) .
  • Validation : Monitor intermediate purity via HPLC and confirm regiochemistry using NOESY NMR .

Q. How can researchers confirm the stereochemistry and structural integrity of the synthesized compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • X-ray Crystallography : Resolve ambiguities in dihydropyrazole ring conformation and substituent orientation. For example, demonstrates successful single-crystal X-ray analysis (R factor = 0.056) for a structurally analogous pyrazole derivative .
  • 2D NMR : Use HSQC and HMBC to correlate protons and carbons, particularly for distinguishing between rotational isomers of the methanesulfonamide group .
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight and isotopic patterns, critical for detecting synthetic byproducts .

Q. What analytical techniques are essential for characterizing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (e.g., 150–200°C for sulfonamide derivatives) .
  • pH Stability Studies : Use UV-Vis spectroscopy to monitor degradation in buffers (pH 1–13) over 24–72 hours. Methanesulfonamide groups are generally stable in acidic conditions but may hydrolyze in strong bases .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC to quantify degradation products .

Advanced Research Questions

Q. How can computational methods optimize the reaction mechanism for synthesizing the dihydropyrazole core?

  • Methodological Answer :

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify rate-limiting steps. For example, highlights ICReDD’s approach using quantum chemical calculations to narrow experimental conditions .
  • Solvent Effects : Simulate solvent polarity (e.g., DMF vs. THF) on reaction activation energy using COSMO-RS models .
  • Feedback Loop : Integrate experimental kinetic data (e.g., Arrhenius plots) with computational models to refine transition-state geometries .

Q. What strategies address discrepancies in biological activity data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites. For instance, employed deuterated analogs to track metabolic pathways in pharmacokinetic studies .
  • Protein Binding Assays : Measure plasma protein binding (e.g., using equilibrium dialysis) to explain reduced in vivo efficacy .
  • Dose-Response Modeling : Apply Hill equation analysis to reconcile differences in IC₅₀ values between cell-based and animal studies .

Q. How can researchers elucidate the role of the methanesulfonamide group in target binding using structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with substituents (e.g., -SO₂NHCH₃, -SO₂CF₃) and compare binding affinities via surface plasmon resonance (SPR) .
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., sulfonamide hydrogen bonding with catalytic lysine residues) over 100-ns trajectories .
  • Crystallographic Overlays : Superpose X-ray structures of analogs to identify conserved binding motifs, as demonstrated in for triazole-pyrazole hybrids .

Q. What experimental and computational approaches resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?

  • Methodological Answer :

  • Dynamic NMR Analysis : Probe rotational barriers of the methanesulfonamide group by variable-temperature ¹H NMR (e.g., coalescence temperature experiments) .
  • Crystal Packing Effects : Compare X-ray structures with gas-phase DFT-optimized geometries to assess environmental influences on conformation .
  • Cross-Validation : Use solid-state NMR to bridge solution and crystal data, particularly for flexible substituents .

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